(R)-Glycidyl butyrate
Overview
Description
®-Glycidyl butyrate, also known as ®-(-)-Oxirane-2-methanol butyrate, is an organic compound with the molecular formula C7H12O3. It is a chiral epoxide ester that is commonly used in various chemical syntheses and industrial applications. The compound is characterized by its liquid form, optical activity, and a boiling point of 197°C .
Mechanism of Action
Target of Action
The primary target of ®-Glycidyl butyrate is the gut microbiota, specifically the bacteria that produce short-chain fatty acids (SCFAs) such as butyrate . These bacteria, including Faecalibacterium prausnitzii and Roseburia species, play a significant role in maintaining gut immunity and supporting gut barrier function .
Mode of Action
®-Glycidyl butyrate acts by promoting the production of butyrate, a key metabolic end product of the gut microbiome . Butyrate has been described as a potent pro-resolution molecule that regulates histone deacetylase (HDAC), leading to various systemic effects . It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis .
Pharmacokinetics
It is known that butyrate, once produced, cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . This suggests that ®-Glycidyl butyrate may have similar properties.
Result of Action
The action of ®-Glycidyl butyrate results in numerous beneficial effects. It plays several biological roles in intestinal epithelium anti-inflammatory pathways with clear benefits in numerous acute and chronic disease states . It also has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .
Action Environment
The action of ®-Glycidyl butyrate is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, leading to reduced butyrate production, have been reported in patients with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Therefore, the efficacy and stability of ®-Glycidyl butyrate may be influenced by factors such as diet, antibiotic use, and disease state, which can alter the gut microbiota.
Biochemical Analysis
Biochemical Properties
®-Glycidyl butyrate is involved in biochemical reactions, particularly hydrolysis. In the presence of lipase enzyme, it is converted to (S)-(-)-glycidol . This interaction with lipase enzyme is crucial for its biochemical role.
Cellular Effects
It plays a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .
Molecular Mechanism
It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . This suggests that it may interact with biomolecules in a similar manner to other esters, undergoing hydrolysis to produce a carboxylic acid and an alcohol.
Metabolic Pathways
It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol , suggesting that it may be involved in similar metabolic pathways to other esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Glycidyl butyrate can be synthesized through the esterification of ®-glycidol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, ®-Glycidyl butyrate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of ®-glycidol and butyric acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity ®-Glycidyl butyrate .
Chemical Reactions Analysis
Types of Reactions
®-Glycidyl butyrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water and lipase enzyme.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Hydrolysis: (S)-(-)-Glycidol.
Substitution: Various substituted glycidyl butyrate derivatives depending on the nucleophile used.
Scientific Research Applications
®-Glycidyl butyrate has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
(S)-Glycidyl butyrate: The enantiomer of ®-Glycidyl butyrate, which has similar chemical properties but different optical activity.
Glycidyl acetate: Another epoxide ester with a similar structure but different ester group.
Glycidyl propionate: Similar to ®-Glycidyl butyrate but with a propionate ester group instead of butyrate.
Uniqueness
®-Glycidyl butyrate is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its reactivity as an epoxide ester also makes it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975863 | |
Record name | (Oxiran-2-yl)methyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-26-0 | |
Record name | (R)-Glycidyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Oxiran-2-yl)methyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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